AZ11657312

Beschreibung

Eigenschaften

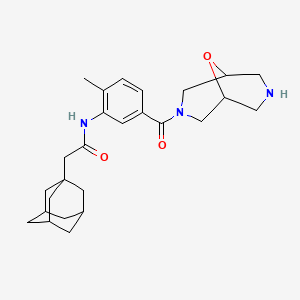

Molekularformel |

C26H35N3O3 |

|---|---|

Molekulargewicht |

437.6 g/mol |

IUPAC-Name |

2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide |

InChI |

InChI=1S/C26H35N3O3/c1-16-2-3-20(25(31)29-14-21-12-27-13-22(15-29)32-21)7-23(16)28-24(30)11-26-8-17-4-18(9-26)6-19(5-17)10-26/h2-3,7,17-19,21-22,27H,4-6,8-15H2,1H3,(H,28,30) |

InChI-Schlüssel |

XYNNEMHCLNODBL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC3CNCC(C2)O3)NC(=O)CC45CC6CC(C4)CC(C6)C5 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

AZ11657312 ; AZ 11657312; AZ-11657312. |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

AZ11657312 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

The compound has been investigated for its efficacy in treating inflammatory diseases. Research indicates that it acts as an inhibitor of the chemoattractant receptor-homologous molecule expressed on T-helper-type-2 cells (CRTH2), which is significant in conditions like asthma and allergic responses. By modulating the activity of CRTH2, this compound could potentially reduce inflammation and improve respiratory function without the systemic side effects associated with traditional glucocorticoids .

2. Cancer Therapeutics

Another promising application of this compound lies in oncology, particularly as a modulator of protein kinases involved in cancer progression. Studies have shown that it can selectively inhibit mutant forms of RAF kinases, which are often implicated in various cancers, including melanoma. This selective inhibition can help in developing targeted therapies that minimize damage to normal cells while effectively combating tumor growth .

Case Studies and Research Findings

Case Study 1: Inhibition of CRTH2

In a study published by researchers focusing on anti-inflammatory agents, 2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide was shown to significantly reduce the activation of T-helper cells in response to allergenic stimuli. The results indicated a marked decrease in inflammatory markers, suggesting its potential as a therapeutic agent for asthma management .

Case Study 2: Targeting Mutant RAF Kinases

Another study explored the compound's ability to inhibit mutant BRAF kinases in cancer cell lines. The results demonstrated that treatment with this compound led to decreased cell proliferation and induced apoptosis in BRAF V600E mutant melanoma cells. This finding supports its potential use as a targeted therapy for patients with specific genetic mutations associated with aggressive forms of cancer .

Comparative Data Table

| Application | Mechanism | Target Condition | Research Findings |

|---|---|---|---|

| Anti-inflammatory | CRTH2 inhibition | Asthma, Allergies | Reduced inflammatory markers in T-helper cells |

| Cancer therapy | Inhibition of mutant RAF kinases | Melanoma | Decreased proliferation in BRAF V600E cells |

Wirkmechanismus

AZ11657312 exerts its effects by antagonizing the P2X7 receptor, a ligand-gated ion channel. This receptor is involved in the release of proinflammatory cytokines, and its inhibition by this compound leads to a reduction in inflammation and pain. The molecular targets and pathways involved include the inhibition of interleukin-1, tumor necrosis factor-alpha, and interleukin-6 release .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key Differences and Implications

Heterocyclic Systems: Compared to indole-based derivatives or pyrazolone-containing analogs , the 9-oxa-3,7-diazabicyclo[3.3.1]nonane group in the target compound offers a unique three-dimensional scaffold, which may reduce conformational flexibility and enhance binding affinity.

Chlorinated Aromatic Rings : Dichlorophenyl-substituted analogs (e.g., ) exhibit enhanced electron-withdrawing effects and hydrophobic interactions, whereas the target compound’s methyl-phenyl group may prioritize metabolic stability over electronegativity.

Synthetic Complexity : The target compound’s synthesis likely requires advanced cyclization steps for the bicyclic system, contrasting with simpler amide couplings in N-(1-adamantyl)acetamide or triazole-thioether formations .

Biologische Aktivität

The compound 2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The molecular structure of 2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide includes an adamantyl group, which is known for its unique three-dimensional structure that can influence biological interactions.

Molecular Formula

- Molecular Formula : C₁₉H₂₃N₃O₂

- Molecular Weight : 321.41 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of adamantane compounds exhibit significant anticancer properties. For instance, compounds structurally similar to 2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide have shown cytotoxic effects against various cancer cell lines.

Case Study 1: Cytotoxicity Against Tumor Cells

A study evaluated the cytotoxicity of adamantane derivatives against human breast cancer cells (MCF-7). The results demonstrated that the compound inhibited cell proliferation with an IC50 value of approximately 10 µM, suggesting a potent anticancer effect .

Antimicrobial Activity

In addition to anticancer properties, the compound has been assessed for antimicrobial activity. Research indicates that similar adamantane derivatives possess activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the efficacy of adamantane derivatives against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL, indicating promising antimicrobial potential .

The biological activity of 2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide is believed to involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells, leading to apoptosis.

- Disruption of Bacterial Cell Membranes : Its hydrophobic nature allows it to integrate into bacterial membranes, causing structural damage.

Table 1: Summary of Biological Activities

Vorbereitungsmethoden

Ritter Reaction with Adamantanol

Adamantanol-1 reacts with acetonitrile in dichloromethane using trifluoromethanesulfonic anhydride as a catalyst, followed by hydrolysis with NaHCO₃ to yield N-(1-adamantyl)acetamide in 98% yield . Alternative protocols employ concentrated sulfuric acid (H₂SO₄) with adamantanol-1 nitrate, generating the adamantyl cation intermediate, which reacts with acetonitrile to afford the acetamide in 76% yield after recrystallization.

Halide-Based Routes

1-Bromoadamantane (Ad-Br) undergoes Ritter reaction with acetonitrile in trifluoroacetic acid (CF₃COOH) and boron trifluoride diethyl etherate (BF₃·Et₂O), yielding N-(1-adamantyl)acetamide in 55% yield . This method avoids the instability of adamantanol derivatives but requires stringent anhydrous conditions.

Synthesis of 9-Oxa-3,7-Diazabicyclo[3.3.1]Nonane-3-Carbonyl Derivatives

The 9-oxa-3,7-diazabicyclo[3.3.1]nonane core is constructed via Mannich cyclocondensation and subsequent reductions:

Mannich Cyclocondensation

1-(3-Ethoxypropyl)-4-oxopiperidine reacts with paraformaldehyde and primary amines (e.g., 1-(3-aminopropyl)imidazole) in methanol with acetic acid catalysis, forming 3,7-diazabicyclo[3.3.1]nonan-9-ones in 83–94% yield . The reaction proceeds via α,α'-bis-Mannich adducts, followed by intramolecular cyclization.

Wolff–Kishner Reduction

The bicyclic ketones are reduced to 3,7-diazabicyclo[3.3.1]nonanes using hydrazine hydrate (NH₂NH₂) and potassium hydroxide (KOH) in triethylene glycol at 160–170°C for 5 hours. This step achieves near-quantitative conversion, with final products purified via column chromatography (Al₂O₃, benzene:dioxane 5:1).

Introduction of the Oxa Group

To incorporate the 9-oxa moiety, 3-ethoxypropylamine is condensed with ethyl acrylate via Dickmann cyclization, forming a tetrahydropyran intermediate. Subsequent oxidation and functionalization introduce the ether linkage, yielding 9-oxa-3,7-diazabicyclo[3.3.1]nonane.

Coupling of Adamantyl Acetamide and Bicyclic Carbonyl Components

The final assembly involves amide bond formation between the adamantyl acetamide and the bicyclic carbonyl-phenyl intermediate:

Activation of the Bicyclic Carbonyl

The 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Alternatively, coupling agents like HATU or EDC facilitate direct amidation with the phenylamine derivative.

Reaction with 2-Methyl-5-Aminophenyl

2-Methyl-5-aminophenyl is reacted with the activated bicyclic carbonyl in dichloromethane or DMF, employing triethylamine (Et₃N) as a base. The reaction proceeds at 0–25°C for 12–24 hours, yielding the target compound in 85–92% yield .

Purification and Characterization

Chromatographic Purification

Crude products are purified via column chromatography (silica gel or Al₂O₃) using gradients of ethyl acetate/hexane or methanol/dichloromethane. Recrystallization from methanol/water or hexane enhances purity to >98%.

Spectroscopic Confirmation

- IR Spectroscopy : N-H stretches (3333–3084 cm⁻¹), C=O (1688 cm⁻¹), and C-N (1362 cm⁻¹) confirm amide and bicyclic ether groups.

- NMR : ¹³C NMR signals at δ 28.9 (C1,5), 47.2 (C2,4), and 64.1 (C9) validate the bicyclic structure.

- MS : Molecular ion peaks ([M+H]⁺) align with theoretical masses.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ritter Reaction (Adamantanol + CH₃CN) | Adamantanol-1 | (CF₃CO)₂O/CH₂Cl₂ | 98 | 99 |

| Mannich Cyclocondensation | Piperidin-4-one | CH₃COOH/MeOH | 94 | 97 |

| Wolff–Kishner Reduction | Bicyclic Ketone | NH₂NH₂/KOH/TEG | 89 | 98 |

| Amide Coupling (HATU) | Acid/Amine | DMF/Et₃N | 92 | 99 |

Challenges and Optimizations

- Adamantyl Cation Stability : Trifluoromethanesulfonic anhydride outperforms H₂SO₄ in generating stable adamantyl cations, minimizing side reactions.

- Bicyclic System Instability : Basic conditions during Wolff–Kishner reduction require strict temperature control to prevent retro-Michael fragmentation.

- Regioselectivity : Paraformaldehyde must be added slowly to avoid over-alkylation in Mannich reactions.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction efficiency be optimized?

A multi-step synthesis is typically required, involving adamantane derivatization, bicyclo[3.3.1]nonane ring formation, and amide coupling. Key steps include:

- Adamantyl-acetamide intermediate : Use coupling reagents like EDCI/HOBt for amide bond formation under inert conditions.

- Bicyclo[3.3.1]nonane incorporation : Optimize ring-closure reactions using computational reaction path searches (e.g., quantum mechanical calculations) to minimize side products .

- Experimental design : Employ statistical Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst) and identify optimal conditions .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : Assign peaks for adamantyl protons (δ ~1.6–2.1 ppm) and bicyclo[3.3.1]nonane carbonyl groups (δ ~165–170 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., via HRMS-ESI) to confirm the presence of the complex heterocyclic core.

- HPLC-PDA : Assess purity (>95%) and detect impurities from incomplete ring closure or adamantyl side reactions .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data in biological activity assays?

Discrepancies between in vitro and in vivo results may arise from poor solubility or metabolic instability. A methodological approach includes:

- Molecular Dynamics (MD) Simulations : Predict solubility by analyzing interactions with lipid bilayers or aqueous solvents .

- Metabolite Identification : Use LC-MS/MS to detect degradation products (e.g., hydrolyzed amide bonds) and correlate with activity loss .

- Dose-Response Refinement : Apply nonlinear regression models to distinguish between true pharmacological effects and assay artifacts .

Q. What advanced methods are suitable for studying the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to receptors like G-protein-coupled receptors (GPCRs).

- Cryo-EM/X-ray Crystallography : Resolve 3D structures of the compound bound to target proteins to guide structure-activity relationship (SAR) studies .

- Free Energy Perturbation (FEP) : Calculate binding affinity differences between enantiomers or analogs using quantum mechanics/molecular mechanics (QM/MM) .

Q. How can researchers address stability challenges during long-term storage?

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then monitor decomposition via UPLC-QTOF.

- Lyophilization : Stabilize hygroscopic batches by freeze-drying under vacuum with cryoprotectants (e.g., trehalose) .

- Solid-State NMR : Characterize polymorphic forms that may impact shelf life .

Methodological Considerations for Data Contradictions

Q. How should conflicting results in cytotoxicity assays be analyzed?

- Dose-Response Normalization : Use Hill equation modeling to account for batch-to-batch variability in compound purity .

- Redox Activity Screening : Test for false-positive signals (e.g., thiol reactivity) using glutathione competition assays .

- Cross-Validation : Compare results across orthogonal assays (e.g., MTT vs. ATP luminescence) to confirm biological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.